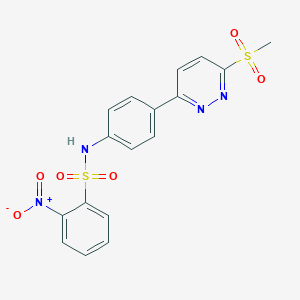

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6S2/c1-28(24,25)17-11-10-14(18-19-17)12-6-8-13(9-7-12)20-29(26,27)16-5-3-2-4-15(16)21(22)23/h2-11,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICMIQWVAUPMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Phenyl Ring: The phenyl ring is coupled to the pyridazine ring through a Suzuki or Heck coupling reaction, using palladium catalysts.

Attachment of the Nitrobenzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its sulfonamide group provides unique chemical reactivity that can be exploited in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of Key Parameters

Computational Insights into Binding Interactions

highlights the utility of computational methods like AUTODOCK 3.0 for predicting ligand-target interactions. Applying such approaches could elucidate the binding affinity of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide compared to analogs. For example:

- The 2-nitrobenzenesulfonamide group may enhance hydrogen bonding with kinase ATP-binding pockets, similar to sulfonamide interactions in other inhibitors .

Biological Activity

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, a nitro group, and a pyridazine moiety, which contribute to its diverse biological activities. The molecular formula is C18H18N4O4S2, and it has a molecular weight of approximately 414.49 g/mol.

| Feature | Description |

|---|---|

| Molecular Formula | C18H18N4O4S2 |

| Molecular Weight | 414.49 g/mol |

| Functional Groups | Sulfonamide, Nitro, Pyridazine |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, such as kinases and proteases. This inhibition can lead to altered cellular responses, particularly in cancer and inflammatory conditions.

- Receptor Modulation : The structural features allow for potential binding to specific receptors, influencing their activity and downstream signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound may exhibit antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of related compounds. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the nitro group may facilitate interactions with biological targets. Research indicates that modifications to the pyridazine ring can significantly impact the compound's potency and selectivity.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of sulfonamides exhibit significant antitumor properties by inhibiting BRAF(V600E) and EGFR pathways. These findings suggest that this compound could have similar effects in inhibiting tumor growth .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of related sulfonamide compounds, indicating potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown efficacy against various bacterial strains, indicating a potential role in developing new antibiotics .

Q & A

Q. What are the key synthetic pathways for N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via cyclization or cross-coupling reactions.

- Step 2 : Sulfonylation of the pyridazine intermediate using methylsulfonyl chloride under anhydrous conditions.

- Step 3 : Coupling with a nitrobenzenesulfonamide group via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Q. Critical Conditions :

- Temperature control (60–100°C) to prevent side reactions.

- Use of catalysts like Pd(PPh₃)₄ for coupling steps .

- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridazine and sulfonamide groups.

- HPLC-MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks .

Q. Example NMR Data :

- Methylsulfonyl group : δ 3.2 ppm (singlet, 3H).

- Pyridazine protons : δ 8.5–9.0 ppm (multiplet, 2H) .

Q. What physicochemical properties are critical for its stability and solubility in biological assays?

Key Properties :

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

Methodological Approach :

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled intermediates to trace signal origins.

- Tandem MS/MS : Compare fragmentation pathways with computational predictions (e.g., CFM-ID software) .

- Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility .

Case Study : A ¹H NMR discrepancy at δ 7.8 ppm was resolved via COSY and HSQC, revealing a π-stacking interaction between the pyridazine and benzene rings .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Key Modifications :

- Prodrug Design : Introduce ester groups to enhance oral bioavailability.

- Metabolic Stability : Replace labile groups (e.g., methylsulfonyl with trifluoromethyl) based on CYP450 assays .

- Plasma Protein Binding : Adjust lipophilicity via substituent variation (e.g., nitro to cyano groups) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR Strategies :

- Core Modifications : Replace pyridazine with triazolo[4,3-b]pyridazine to improve target binding .

- Substituent Effects :

- Nitro Group : Critical for enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 μM).

- Methylsulfonyl : Enhances metabolic stability but reduces solubility .

Q. What computational methods predict binding modes and off-target interactions?

Methodology :

- Molecular Docking : AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

- QSAR Models : Use descriptors like polar surface area and H-bond count to predict ADMET properties .

Example Finding : The nitro group forms a key hydrogen bond with Arg120 in COX-2, validated by free-energy perturbation calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.